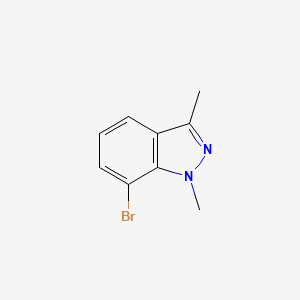

7-Bromo-1,3-dimethyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1,3-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-7-4-3-5-8(10)9(7)12(2)11-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJITARZCHQKQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301096 | |

| Record name | 7-Bromo-1,3-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-84-8 | |

| Record name | 7-Bromo-1,3-dimethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1,3-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromo-1,3-dimethyl-1H-indazole

This guide provides a comprehensive overview of the synthetic pathways leading to 7-Bromo-1,3-dimethyl-1H-indazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds that are isosteres of indoles and have garnered significant attention in pharmaceutical research due to their diverse biological activities. The substituted indazole motif is a privileged structure found in numerous therapeutic agents, acting as inhibitors for a variety of enzymes and receptors. The target molecule, this compound, serves as a key building block for the synthesis of more complex molecules, with the bromine atom providing a reactive handle for further functionalization through cross-coupling reactions. The dimethyl substitution pattern influences the molecule's solubility, metabolic stability, and binding interactions.

This guide will explore the most viable synthetic routes to this compound, offering detailed protocols, mechanistic insights, and data-driven justifications for the selected methodologies.

Primary Synthetic Pathway: Sequential Bromination and Dimethylation

A robust and logical approach to the synthesis of this compound involves a multi-step sequence commencing with the formation of the 7-bromo-1H-indazole core, followed by sequential methylation at the N1 and C3 positions. This strategy allows for precise control over the introduction of each substituent.

Step 1: Synthesis of 7-Bromo-1H-indazole via Sandmeyer Reaction

The initial and critical step is the synthesis of 7-bromo-1H-indazole. A well-established and reliable method for this transformation is the Sandmeyer reaction, starting from the readily available 7-aminoindazole.[1][2] This reaction proceeds via the diazotization of the primary amine, followed by displacement of the diazonium group with a bromide ion, catalyzed by copper(I) bromide.[3][4][5][6]

Reaction Scheme:

Figure 1: Workflow for the synthesis of 7-Bromo-1H-indazole.

Experimental Protocol:

-

Diazotization: In a reaction vessel, dissolve 7-aminoindazole (1.0 eq) in concentrated hydrobromic acid (HBr) and water. Cool the solution to a temperature between -10 °C and -5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise to the 7-aminoindazole solution, maintaining the temperature below -5 °C. Stir the resulting mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.1 eq) in concentrated HBr and cool it in an ice bath.

-

Add the freshly prepared diazonium salt solution dropwise to the CuBr solution. A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up and Purification: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. The product will precipitate as a solid.

-

Filter the crude product and wash it with water.

-

The crude 7-bromo-1H-indazole can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a pale yellow solid.[1]

| Parameter | Value | Reference |

| Starting Material | 7-Aminoindazole | [1] |

| Key Reagents | NaNO₂, HBr, CuBr | [1][3] |

| Temperature | -10 °C to Room Temp. | [1] |

| Typical Yield | 35-40% | [1] |

Causality of Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures, readily decomposing. Maintaining a low temperature (-10 to -5 °C) is crucial to prevent premature decomposition and maximize the yield of the desired product.

-

Copper(I) Bromide Catalyst: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. Copper(I) facilitates the single-electron transfer to the diazonium salt, initiating the formation of an aryl radical and the loss of nitrogen gas. The bromide from the copper salt then reacts with the aryl radical to form the final product.[3][4]

Step 2: Regioselective N1-Methylation of 7-Bromo-1H-indazole

The N-alkylation of indazoles can often lead to a mixture of N1 and N2 isomers.[7][8] Achieving high regioselectivity for the N1 position is critical. The choice of base and solvent system plays a pivotal role in directing the methylation to the desired nitrogen. The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) has been shown to favor N1-alkylation.[7][8][9]

Reaction Scheme:

Figure 2: N1-methylation of 7-Bromo-1H-indazole.

Experimental Protocol:

-

Deprotonation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF, add a solution of 7-bromo-1H-indazole (1.0 eq) in anhydrous THF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes until the evolution of hydrogen gas ceases, indicating the complete formation of the indazolide anion.

-

Methylation: Cool the mixture back to 0 °C and add a methylating agent such as methyl iodide (CH₃I, 1.1 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 7-bromo-1-methyl-1H-indazole.

| Parameter | Value | Reference |

| Starting Material | 7-Bromo-1H-indazole | [7][8] |

| Key Reagents | NaH, CH₃I or (CH₃)₂SO₄ | [7][9] |

| Solvent | THF | [7][9] |

| Selectivity | High N1-selectivity | [7][9] |

Mechanistic Rationale for N1-Selectivity:

The preference for N1-alkylation with NaH in THF is attributed to the formation of a tight ion pair between the sodium cation and the indazolide anion. In this arrangement, the sodium ion is thought to coordinate more strongly with the N2 nitrogen, sterically hindering the approach of the electrophile to this position. Consequently, the more accessible N1 nitrogen undergoes methylation.[7][8]

Step 3: C3-Methylation of 7-Bromo-1-methyl-1H-indazole

The introduction of the methyl group at the C3 position is the final step in this synthetic sequence. Direct methylation of the indazole ring at C3 is challenging. A common strategy involves the deprotonation of the C3-hydrogen, which is the most acidic proton on the indazole ring system after N1-substitution, followed by quenching with an electrophilic methyl source.

Reaction Scheme:

Figure 3: C3-methylation of 7-Bromo-1-methyl-1H-indazole.

Experimental Protocol:

-

Deprotonation: Dissolve 7-bromo-1-methyl-1H-indazole (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

-

Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi, 1.1 eq) or lithium diisopropylamide (LDA, 1.1 eq), dropwise to the cooled solution.

-

Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation at the C3 position.

-

Methylation: Add methyl iodide (1.2 eq) to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the final product, this compound.

| Parameter | Value | Reference |

| Starting Material | 7-Bromo-1-methyl-1H-indazole | General organometallic principles |

| Key Reagents | n-BuLi or LDA, CH₃I | General organometallic principles |

| Temperature | -78 °C to Room Temp. | General organometallic principles |

Expert Insights on C3-Functionalization:

The C3-proton of an N1-substituted indazole is significantly more acidic than the other aromatic protons, allowing for selective deprotonation with a strong organolithium base. This regioselectivity is a cornerstone of indazole functionalization chemistry.[10] The resulting C3-lithiated intermediate is a potent nucleophile that readily reacts with electrophiles like methyl iodide.

Alternative Synthetic Pathway: Sandmeyer Reaction on a Pre-formed Dimethylated Indazole

An alternative strategy involves the construction of the 1,3-dimethyl-1H-indazol-7-amine core, followed by a final Sandmeyer reaction to introduce the bromo substituent. This approach can be advantageous if the starting materials for the dimethylated amine are readily accessible.

Step 1: Synthesis of 1,3-Dimethyl-1H-indazol-6-amine

The synthesis of 1,3-dimethyl-1H-indazol-6-amine can be achieved from 3-methyl-6-nitro-1H-indazole.[11][12] The process involves a methylation step followed by the reduction of the nitro group.

Reaction Scheme:

Figure 4: Synthesis of 1,3-Dimethyl-1H-indazol-6-amine.

Experimental Protocol (summarized):

-

Methylation: React 3-methyl-6-nitro-1H-indazole with a methylating agent like dimethyl carbonate in the presence of a base such as triethylamine in DMF. This step typically yields a mixture of N1 and N2 methylated isomers.[11][12]

-

Isomer Separation: The desired 1,3-dimethyl-6-nitro-1H-indazole is separated from the N2-isomer by column chromatography.

-

Nitro Reduction: The purified 1,3-dimethyl-6-nitro-1H-indazole is then subjected to catalytic hydrogenation (e.g., using Pd/C and H₂ gas in ethanol) to reduce the nitro group to a primary amine, yielding 1,3-dimethyl-1H-indazol-6-amine.[11][12]

Step 2: Sandmeyer Bromination of 1,3-Dimethyl-1H-indazol-7-amine

The final step in this alternative route is the conversion of the amino group at the 7-position to a bromo group via a Sandmeyer reaction, analogous to the one described in the primary pathway.

Experimental Protocol Considerations:

The protocol would be similar to the Sandmeyer reaction of 7-aminoindazole. However, the specific reaction conditions, such as the concentration of acid and the reaction temperature, may need to be optimized for the 1,3-dimethylated substrate to achieve a good yield.

Conclusion

The synthesis of this compound can be effectively accomplished through a couple of strategic pathways. The primary route, involving the initial synthesis of 7-bromo-1H-indazole followed by sequential N1 and C3 methylation, offers a high degree of control and relies on well-established transformations. The alternative pathway, which concludes with a Sandmeyer reaction on a pre-formed dimethylated amino-indazole, provides another viable option, with its efficiency being dependent on the accessibility of the required starting materials.

This guide provides the necessary foundational knowledge and detailed protocols for researchers to confidently undertake the synthesis of this important chemical intermediate. The choice of pathway will ultimately depend on the specific resources and expertise available in the laboratory.

References

-

Molekula. (n.d.). 7-Bromo-1H-indazole. Retrieved from [Link]

- Asad, N., et al. (2024).

- Asad, N., et al. (2024).

- Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.

- O'Brien, Z., et al. (2024).

-

Appretech. (n.d.). 7-bromo-1-methyl-1H-indazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Brihi, O., et al. (2017). 2,6-Dibromo-4-methylaniline.

- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.

- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). Tejashwini.

- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. (n.d.).

- O'Brien, Z., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

- O'Brien, Z., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.

- Zhang, X.-K., et al. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E: Structure Reports Online.

- Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- O'Brien, Z., et al. (2024).

- Zarei, A., & Gholam-zadeh, Z. (2014). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction.

- Zhang, X.-K., et al. (2012). 1,3-Dimethyl-1H-indazol-6-amine.

- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society.

- Master Organic Chemistry. (2018).

-

PrepChem.com. (n.d.). Synthesis of (a) [1H-Indazol-3-yl]amide oxime. Retrieved from [Link]

- Alam, M. M., & Keeting, S. T. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.

-

Oakwood Chemical. (n.d.). 7-bromo-1, 3-dimethyl-1H-indazole. Retrieved from [Link]

- O'Brien, Z., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

-

PubChem. (n.d.). 5-Bromo-7-methyl-1H-indazole. Retrieved from [Link]

Sources

- 1. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. research.ucc.ie [research.ucc.ie]

- 8. benchchem.com [benchchem.com]

- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 10. soc.chim.it [soc.chim.it]

- 11. 1,3-Dimethyl-1H-indazol-6-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-1,3-dimethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1,3-dimethyl-1H-indazole is a substituted indazole derivative. The indazole scaffold is a prominent feature in many biologically active compounds and approved pharmaceuticals, recognized for its versatile pharmacological activities.[1] The introduction of a bromine atom at the 7-position and methyl groups at the 1 and 3-positions can significantly influence the molecule's physicochemical properties, which in turn modulate its pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for its application in drug discovery and development, guiding formulation, and predicting its behavior in biological systems.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It also details established experimental protocols for the determination of these critical parameters, offering a framework for its empirical characterization.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. Due to the compound's specific substitution pattern, experimental data is not widely available in the public domain. Therefore, where experimental values are absent, this is clearly indicated. For comparative purposes, available data for the related compounds 7-Bromo-1H-indazole and 7-Bromo-1-methyl-1H-indazole are also included.

| Property | This compound | 7-Bromo-1H-indazole | 7-Bromo-1-methyl-1H-indazole |

| Molecular Formula | C₉H₉BrN₂ | C₇H₅BrN₂ | C₈H₇BrN₂ |

| Molecular Weight | 225.09 g/mol | 197.03 g/mol | 211.06 g/mol |

| Melting Point | Not available | 126-130 °C | Not available |

| Boiling Point | Not available | Not available | 293.6 °C at 760 mmHg |

| Solubility | Not available | Soluble in organic solvents | Not available |

| pKa | Not available | Not available | Not available |

| logP | Not available | 2.2 | 2.3 |

Synthesis of this compound

A plausible synthetic route to this compound involves the N-methylation of 7-bromo-3-methyl-1H-indazole. The regioselectivity of N-alkylation of indazoles can be influenced by the reaction conditions, including the choice of base and solvent.[2][3]

Caption: Workflow for melting point determination.

Solubility Determination

Solubility is a crucial parameter that influences a compound's absorption and bioavailability. [4][5]Both kinetic and thermodynamic solubility are important to assess.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Solution Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, organic solvents) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. [6]3. Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for shake-flask solubility determination.

pKa Determination

The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH, which significantly impacts its solubility, permeability, and receptor binding. [7] Protocol: Potentiometric Titration

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a co-solvent for poorly soluble compounds). [8]2. Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH is continuously monitored using a calibrated pH electrode. [9]3. Data Analysis: A titration curve of pH versus the volume of titrant added is generated. The pKa is determined from the inflection point of this curve. [10]

Caption: Workflow for pKa determination by potentiometric titration.

LogP Determination

The logarithm of the partition coefficient (logP) between n-octanol and water is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. [11] Protocol: Shake-Flask Method

-

Phase Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken until equilibrium is reached. [12]3. Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV). [13]5. Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Workflow for LogP determination by the shake-flask method.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, as well as singlets for the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the bromine atom and the fused pyrazole ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic and methyl carbons, with the carbon bearing the bromine atom showing a downfield shift.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragment ions.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the heterocyclic ring system, and C-Br stretching.

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and provided detailed, field-proven protocols for their experimental determination. While specific experimental data for this compound remains limited, the methodologies described herein provide a robust framework for its comprehensive characterization. Such characterization is an indispensable step in advancing its potential applications in research and drug development.

References

- Current time inform

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

- Takács-Novák, K., Avdeef, A., Box, K. J., Podányi, B., & Szász, G. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.

- Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

-

LogP/D. Cambridge MedChem Consulting. [Link]

- Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

LogP / LogD shake-flask method. Protocols.io. [Link]

- Lombardo, F., et al. (2002). Determination of logP coefficients via a RP-HPLC column.

- El-Gindy, A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

- Zha, C., et al. (2003). High throughput HPLC method for determining Log P values.

- LogP / LogD shake-flask method v1. (2021).

- Avdeef, A., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

- Donovan, S. F., & Weber, S. G. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.

-

Melting point determination. University of Calgary. [Link]

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare.

- Melting Point | MIT Digital Lab Techniques Manual. (2010). YouTube.

- experiment (1) determination of melting points. (2021). SlideShare.

- The impact of N-methylation on aqueous solubility and lipophilicity. (2015). eMolecules.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

- 6.

- Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (2006).

- Oomens, J., Meijer, G., & von Helden, G. (2006).

- Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. (2006). University of Groningen research portal.

- An infrared spectroscopic study of protonated and cationic indazole. (2006).

- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.

- Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Archives.

- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

- Sapeta, K., & Kerr, M. A. (2011). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. Science of Synthesis.

- <1236> Solubility Measurements. (2016). USP-NF.

- Annex 4. (2015).

- Khan, I., et al. (2024).

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

-

Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ACS Publications. [Link]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC - PubMed Central.

- Asad, N., et al. (2024).

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2017). PMC - PubMed Central.

- 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... (2017).

- Cottyn, B., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles.

-

1H-indazole hydrochloride. NIST WebBook. [Link]

- 7-Bromo-1H-indazole (CAS 53857-58-2): Key Properties and Synthesis for Researchers. (2023). Autech Industry Co.,Limited.

- Palmer, M. H., & McIntyre, P. (1969). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Solubility Measurements | USP-NF [uspnf.com]

- 6. who.int [who.int]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. scispace.com [scispace.com]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. encyclopedia.pub [encyclopedia.pub]

A Technical Guide to 7-Bromo-1,3-dimethyl-1H-indazole (CAS 1159511-84-8): Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 7-Bromo-1,3-dimethyl-1H-indazole (CAS 1159511-84-8), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indazole nucleus is a privileged scaffold, appearing in numerous pharmacologically active molecules.[1][2] This document delineates the known physicochemical properties of the title compound, proposes a robust and logically sound synthetic pathway, discusses expected characterization data, and explores its potential applications as a versatile building block in the synthesis of compound libraries. The guide is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Core Physicochemical Properties and Identifiers

This compound is an off-white solid at room temperature.[3] Its structure features a bicyclic indazole core, brominated at the 7-position and methylated at the N1 and C3 positions. This specific substitution pattern makes it a valuable intermediate for further chemical elaboration.

| Identifier | Value | Source |

| CAS Number | 1159511-84-8 | [4] |

| Molecular Formula | C₉H₉BrN₂ | [3] |

| Molecular Weight | 225.09 g/mol | [3] |

| Appearance | Off-white solid | [3] |

| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [3] |

Synthesis and Mechanistic Insights

While specific peer-reviewed synthesis protocols for this compound are not widely published, a chemically sound and efficient pathway can be designed based on established indazole chemistry. The proposed synthesis leverages common and reliable transformations in heterocyclic chemistry, ensuring a high degree of predictability and success.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the target molecule at the N1-methyl bond, suggesting N-methylation as a final step. The precursor, 7-bromo-3-methyl-1H-indazole, can be derived from a suitable ortho-substituted aniline through a diazotization and cyclization sequence. This multi-step pathway offers robust control over regiochemistry.

Proposed Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis from a commercially available starting material, 2-bromo-6-methylaniline. This pathway is designed for efficiency and scalability.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step yielding a characterizable intermediate. The causality behind reagent choice is explained to provide a deeper understanding.

Step 1: Acetylation of 2-Bromo-6-methylaniline

-

Rationale: The amino group is protected as an acetamide to direct the subsequent electrophilic nitration and prevent unwanted side reactions.

-

Procedure: To a solution of 2-bromo-6-methylaniline (1.0 eq) in pyridine (5 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Pour the mixture into ice water and extract with ethyl acetate. The combined organic layers are washed with 1M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated to yield N-(2-bromo-6-methylphenyl)acetamide.

Step 2: Nitration

-

Rationale: A nitro group is introduced para to the directing acetamide group. This group will later be removed in a denitration step.

-

Procedure: Dissolve the acetamide from Step 1 (1.0 eq) in concentrated H₂SO₄ (4 vol) at 0 °C. Add a mixture of concentrated HNO₃ (1.1 eq) and H₂SO₄ (1 vol) dropwise, maintaining the temperature below 5 °C. Stir for 2 hours, then carefully pour onto crushed ice. Filter the resulting precipitate, wash with water, and dry to obtain N-(2-bromo-6-methyl-4-nitrophenyl)acetamide.

Step 3: Indazole Formation (Davis-Beirut Reaction)

-

Rationale: This reaction facilitates the cyclization to form the indazole ring. Tert-butyl nitrite in acetic anhydride generates an N-nitrosoacetamide intermediate, which cyclizes upon heating and subsequent acid-catalyzed hydrolysis of the N-acetyl group.

-

Procedure: Suspend the nitro-acetamide from Step 2 (1.0 eq) in acetic anhydride (5 vol). Add tert-butyl nitrite (1.5 eq) and heat the mixture to 60 °C for 3 hours. Cool the reaction, concentrate under reduced pressure, and then add aqueous HCl (6M, 5 vol). Reflux for 1 hour to hydrolyze the N-acetyl group. Cool, neutralize with NaOH, and extract with ethyl acetate. Purify by column chromatography to yield 7-bromo-3-methyl-5-nitro-1H-indazole.

Step 4: Reductive Denitration

-

Rationale: The nitro group, having served its purpose, is removed via diazotization followed by reduction with hypophosphorous acid.

-

Procedure: Dissolve the nitro-indazole from Step 3 (1.0 eq) in a mixture of ethanol and concentrated HCl. Cool to 0 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise. Stir for 30 minutes, then add 50% hypophosphorous acid (H₃PO₂) (5.0 eq). Allow the reaction to stir at room temperature overnight. Extract the product with ethyl acetate and purify by column chromatography to yield 7-bromo-3-methyl-1H-indazole.

Step 5: N-Methylation

-

Rationale: The final methylation step occurs regioselectively at the more nucleophilic N1 position of the indazole ring under standard basic conditions.

-

Procedure: To a solution of 7-bromo-3-methyl-1H-indazole (1.0 eq) in acetone (10 vol), add potassium carbonate (2.0 eq) and methyl iodide (1.5 eq). Reflux the mixture for 6 hours. After cooling, filter off the solids and concentrate the filtrate. The residue is purified by silica gel chromatography (Hexane/Ethyl Acetate eluent) to afford the final product, this compound.

Structural Elucidation and Expected Characterization

While specific experimental spectra for this compound are not available in public databases, its structure can be confidently confirmed using standard analytical techniques. The expected spectroscopic signatures are detailed below.

| Technique | Expected Observations |

| ¹H NMR | - Two singlets for the methyl groups (N-CH₃ ~3.8-4.0 ppm; C-CH₃ ~2.5-2.7 ppm).- Three aromatic protons in the 7.0-7.8 ppm region, likely exhibiting doublet and triplet splitting patterns characteristic of a 1,2,3-trisubstituted benzene ring. |

| ¹³C NMR | - Approximately 9 distinct carbon signals.- Two signals in the aliphatic region for the methyl carbons.- Seven signals in the aromatic/heterocyclic region, with the carbon bearing the bromine atom shifted downfield. |

| Mass Spec (EI) | - A molecular ion (M⁺) peak at m/z 224 and a (M+2)⁺ peak at m/z 226 of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom. |

| IR Spectroscopy | - C-H stretching vibrations (aromatic and aliphatic) around 2900-3100 cm⁻¹.- C=C and C=N stretching vibrations in the 1450-1650 cm⁻¹ fingerprint region. |

Applications in Research and Drug Development

The true value of this compound lies in its utility as a molecular scaffold for the synthesis of larger, more complex molecules, particularly in the context of drug discovery.

The Indazole Scaffold in Medicinal Chemistry

Indazole derivatives are known to possess a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] Compounds like Niraparib and Pazopanib are approved drugs that feature the indazole core, highlighting its clinical significance.

A Versatile Handle for Cross-Coupling

The bromine atom at the 7-position is not merely a substituent; it is a highly versatile functional handle. It readily participates in various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties. This strategic placement allows for the rapid generation of libraries of novel compounds for biological screening.

Caption: Logical relationship of the core scaffold to chemical diversification.

This capacity for late-stage functionalization makes this compound an attractive starting material for generating focused libraries aimed at specific biological targets, such as kinases or G-protein coupled receptors.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is available, general precautions for related bromo-indazole compounds should be followed.[5]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][8] Avoid formation of dust and inhalation.[7]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[7] For skin contact, wash off with soap and water. If swallowed, do NOT induce vomiting and seek immediate medical attention.[7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] The compound should be stored sealed and at room temperature.[3]

References

-

7-Bromo-3-iodo-1-methyl-1H-indazole | C8H6BrIN2 | CID 162510268 - PubChem. [Link]

-

Wiley-VCH 2007 - Supporting Information. [Link]

-

Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles - ResearchGate. [Link]

-

Synthesis and chemical reactivity of 1H-indazoles. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]

-

Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling | Journal of the American Chemical Society. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1159511-84-8 [chemicalbook.com]

- 4. This compound | 1159511-84-8 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.es [fishersci.es]

- 8. echemi.com [echemi.com]

Spectroscopic Characterization of 7-Bromo-1,3-dimethyl-1H-indazole: A Predictive Technical Guide

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The strategic functionalization of the indazole ring system allows for the fine-tuning of a molecule's biological activity. 7-Bromo-1,3-dimethyl-1H-indazole is a derivative of interest for further chemical elaboration, potentially serving as a key building block in the synthesis of novel therapeutic agents. The bromine atom at the 7-position offers a handle for cross-coupling reactions, while the methyl groups at the 1 and 3-positions can influence the molecule's conformation and metabolic stability.

This in-depth technical guide provides a predictive overview of the spectroscopic data for this compound. Due to the absence of published experimental spectra for this specific molecule, this guide leverages data from analogous compounds, including 7-bromo-1H-indazole and various 1,3-substituted indazoles, to forecast the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. This predictive analysis serves as a valuable resource for researchers in identifying and characterizing this compound.

Molecular Structure and Atom Numbering

For clarity in the discussion of spectroscopic data, the standard IUPAC numbering for the indazole ring is used.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts for this compound are based on the analysis of related indazole structures.[3][4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~7.45 | d | 1H | H-4 | J = ~8.5 Hz |

| ~7.10 | t | 1H | H-5 | J = ~7.5 Hz |

| ~7.35 | d | 1H | H-6 | J = ~7.0 Hz |

| ~4.10 | s | 3H | N1-CH₃ | - |

| ~2.60 | s | 3H | C3-CH₃ | - |

Interpretation:

-

Aromatic Protons (H-4, H-5, H-6): The protons on the benzene ring of the indazole core are expected to appear in the aromatic region of the spectrum. The bromine atom at the 7-position will influence the electronic environment of the adjacent protons. H-4 is anticipated to be the most downfield of the aromatic protons due to its proximity to the pyrazole ring. H-5 is expected to appear as a triplet due to coupling with both H-4 and H-6. H-6 will likely be a doublet, coupling with H-5.

-

Methyl Protons (N1-CH₃ and C3-CH₃): The two methyl groups will appear as sharp singlets as there are no adjacent protons for them to couple with. The N-methyl group (N1-CH₃) is expected to be more deshielded and thus appear at a lower field (~4.10 ppm) compared to the C-methyl group (C3-CH₃) at around 2.60 ppm.[3] This is a characteristic feature of N-alkylated indazoles.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are extrapolated from data on substituted indazoles.[3][4]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~142.0 | C3a |

| ~140.0 | C7a |

| ~128.0 | C5 |

| ~122.0 | C4 |

| ~120.0 | C6 |

| ~110.0 | C7 |

| ~145.0 | C3 |

| ~35.0 | N1-CH₃ |

| ~12.0 | C3-CH₃ |

Interpretation:

-

Aromatic Carbons: The carbons of the indazole ring are expected to resonate in the range of 110-145 ppm. The carbon bearing the bromine atom (C7) is anticipated to be the most upfield of the aromatic carbons due to the heavy atom effect of bromine. The quaternary carbons, C3a and C7a, will likely appear around 140-142 ppm. The carbon at position 3 (C3) will be significantly downfield due to its position in the pyrazole ring and the attachment of a methyl group.

-

Methyl Carbons: The N-methyl carbon (N1-CH₃) is predicted to appear around 35.0 ppm, while the C-methyl carbon (C3-CH₃) is expected to be more shielded and resonate at a higher field, around 12.0 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (from methyl groups) |

| ~1620 | C=C aromatic ring stretch |

| ~1500 | C=N stretch (pyrazole ring) |

| ~1450 | C-H bend (methyl groups) |

| ~1050 | C-N stretch |

| ~750 | C-Br stretch |

Interpretation:

The IR spectrum is expected to show characteristic absorptions for the aromatic C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretches from the two methyl groups will be observed in the 2850-2950 cm⁻¹ region. The aromatic C=C and pyrazole C=N stretching vibrations will likely appear in the 1500-1620 cm⁻¹ range. A key feature will be the C-Br stretching vibration, which is expected to be observed in the fingerprint region, around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Assignment |

| 224/226 | [M]⁺ (Molecular ion) |

| 209/211 | [M - CH₃]⁺ |

| 145 | [M - Br]⁺ |

| 130 | [M - Br - CH₃]⁺ |

| 117 | [C₇H₅N₂]⁺ |

Interpretation:

The mass spectrum of this compound is expected to show a characteristic molecular ion peak with a nearly 1:1 ratio for the M and M+2 isotopes, which is indicative of the presence of a single bromine atom. The base peak could be the molecular ion or a fragment resulting from the loss of a methyl group. Other significant fragments would likely arise from the loss of the bromine atom and subsequent fragmentation of the indazole ring.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. Typical parameters include a 30° pulse width, a 2-second acquisition time, and a 1-second relaxation delay. 16 scans should be sufficient for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled experiment should be run with a 45° pulse width, a 1-second acquisition time, and a 2-second relaxation delay. A higher number of scans (e.g., 1024) will be necessary due to the low natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Acquisition: Acquire the spectrum in electron ionization (EI) mode with an ionization energy of 70 eV.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This predictive technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from structurally similar compounds, we have forecasted the key features of the ¹H NMR, ¹³C NMR, IR, and Mass spectra. This information will be invaluable to researchers working on the synthesis and characterization of this and related indazole derivatives, enabling more efficient identification and structural elucidation. The provided experimental protocols offer a starting point for the empirical validation of these predictions.

References

- Supporting Information for "Copper-Catalyzed Cascade Reaction of Oxime Acetates with Amines: A New Approach to 1H-Indazoles".

- Supporting Information for "A General and Efficient Method for the Synthesis of 1H-Indazoles by the [3+2] Cycloaddition of Diazo Compounds with Arynes".

-

Ye, D. et al. "Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination". The Journal of Organic Chemistry. Available at: [Link]

-

Palmer, B. D. et al. "Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles". Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Elguero, J. et al. "13C NMR of indazoles". ResearchGate. Available at: [Link]

-

Tale, R. H. et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance". RSC Advances. Available at: [Link]

-

Shaikh, A. et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance". National Institutes of Health. Available at: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 7-Bromo-1,3-dimethyl-1H-indazole

This guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 7-Bromo-1,3-dimethyl-1H-indazole. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of novel chemical entities. This document will detail a plausible synthetic route, the process of obtaining suitable crystals, the intricacies of data collection and structure refinement, and the interpretation of the resulting structural parameters.

Introduction: The Significance of Structural Elucidation

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties, reactivity, and, crucially, its interaction with biological targets. For substituted indazoles like this compound, a detailed crystal structure analysis provides invaluable insights into the effects of substitution on the molecular geometry and the intermolecular interactions that dictate the crystal packing. This knowledge is paramount for structure-activity relationship (SAR) studies and the rational design of new drug candidates.

Part 1: Synthesis and Crystallization

A robust and reproducible synthetic route is the prerequisite for obtaining high-quality single crystals. While numerous methods for the synthesis of substituted indazoles have been reported[3], a common approach involves the cyclization of appropriately substituted hydrazones.

Proposed Synthesis of this compound

A plausible synthetic pathway to this compound can be conceptualized based on established indazole synthesis methodologies. A potential route could involve the methylation of 7-bromo-1H-indazole. The synthesis of the precursor, 7-bromo-1H-indazole, can be achieved from 7-aminoindazole through a Sandmeyer-type reaction.[5] Subsequent N-methylation and C-methylation would yield the target compound.

Experimental Protocol: Synthesis of 7-Bromo-1H-indazole [5]

-

Diazotization: Dissolve 7-aminoindazole in concentrated hydrobromic acid, dilute with water, and cool to -10 °C.

-

Slowly add a cooled aqueous solution of sodium nitrite.

-

Add solid sodium nitrite in portions while maintaining the low temperature.

-

Stir the reaction mixture at -5°C.

-

Sandmeyer Reaction: Add a cooled solution of cuprous bromide in concentrated hydrobromic acid dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-bromo-1H-indazole.

Subsequent methylation at the N1 and C3 positions would be required to obtain this compound. This could be achieved using appropriate methylating agents and reaction conditions, which would need to be optimized.

Crystallization Strategy

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Success relies on a systematic screening of solvents and crystallization techniques.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, and mixtures thereof). The ideal solvent is one in which the compound has moderate solubility.

-

Crystallization Techniques:

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystallization.

-

Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

-

Caption: Workflow for obtaining single crystals.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the molecular structure.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Data Reduction: The collected diffraction data are processed to correct for experimental factors and to obtain a set of structure factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined using least-squares methods.[6][7]

Caption: Key steps in X-ray diffraction analysis.

Hypothetical Crystallographic Data

As no specific crystallographic data for this compound was found in the initial search, the following table presents hypothetical yet chemically plausible data for illustrative purposes.

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₉BrN₂ |

| Formula Weight | 225.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 978.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.528 |

| Absorption Coeff. (mm⁻¹) | 4.65 |

| F(000) | 448 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| θ range for data collection | 2.5° to 28.0° |

| Reflections collected | 5600 |

| Independent reflections | 2250 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.095 |

| R indices (all data) | R₁ = 0.052, wR₂ = 0.108 |

| Goodness-of-fit on F² | 1.05 |

Part 3: Interpretation of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Molecular Structure

The analysis would confirm the connectivity of the this compound molecule. Key parameters to analyze include:

-

Bond Lengths and Angles: Comparison of the bond lengths and angles with standard values for similar chemical fragments can reveal electronic effects of the substituents. For instance, the C-Br bond length and the geometry around the indazole ring would be of particular interest.

-

Planarity: The planarity of the bicyclic indazole ring system would be assessed. Deviations from planarity can have implications for the molecule's conformational flexibility and its ability to engage in π-stacking interactions.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. A thorough analysis of the crystal packing would involve identifying and characterizing these interactions:

-

Hydrogen Bonding: Although this compound lacks classical hydrogen bond donors, weak C-H···N or C-H···Br hydrogen bonds may be present and contribute to the stability of the crystal lattice.

-

Halogen Bonding: The bromine atom at the 7-position could participate in halogen bonding, where it acts as an electrophilic region interacting with a nucleophilic atom on an adjacent molecule.

-

π-π Stacking: The aromatic indazole rings may engage in π-π stacking interactions, which are crucial in the packing of many aromatic compounds.

-

van der Waals Forces: These non-specific interactions also play a significant role in the overall crystal packing.

The analysis of these non-covalent interactions is often facilitated by techniques such as Hirshfeld surface analysis.[6][7]

Caption: Key aspects of crystal structure interpretation.

Conclusion

The crystal structure analysis of this compound, as outlined in this guide, provides a foundational understanding of its solid-state properties. The detailed molecular geometry and the nature of the intermolecular interactions are critical for predicting its behavior in different environments and for guiding further research in the development of indazole-based therapeutics. The methodologies described herein represent a standard approach in structural chemistry, emphasizing the importance of a synergistic relationship between synthesis, crystallization, and crystallographic analysis.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility and Stability of 7-Bromo-1,3-dimethyl-1H-indazole

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 7-Bromo-1,3-dimethyl-1H-indazole. For researchers, scientists, and drug development professionals, understanding these fundamental physicochemical properties is a critical early step in evaluating the potential of a compound as a therapeutic candidate. Poor solubility can hinder absorption and lead to low bioavailability, while instability can compromise the safety and efficacy of a drug product.

While specific experimental data for this compound is not extensively published, this guide synthesizes established methodologies and field-proven insights to empower researchers to conduct a thorough evaluation. We will delve into the causality behind experimental choices, providing self-validating protocols for determining both kinetic and thermodynamic solubility, as well as a systematic approach to assessing chemical stability through forced degradation studies.

Physicochemical Properties: A Foundation for Understanding

Before embarking on experimental work, a foundational understanding of the predicted physicochemical properties of this compound can inform experimental design. These properties are influenced by its molecular structure, which features a bicyclic indazole core, a bromine substituent, and two methyl groups. The indazole ring system itself is a common motif in many biologically active compounds.[1]

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 7-Bromo-1H-indazole |

| Molecular Formula | C₉H₉BrN₂ | C₇H₅BrN₂[2] |

| Molecular Weight | 211.06 g/mol | 197.03 g/mol [2] |

| Calculated LogP | ~2.3[3] | ~2.2[2] |

| Melting Point | Data not available | 126-130 °C |

| Appearance | Likely a solid at room temperature | Powder |

The calculated LogP (a measure of lipophilicity) suggests that this compound is a relatively lipophilic molecule. This characteristic often correlates with low aqueous solubility, a critical parameter to determine experimentally.

A Guide to Determining Aqueous Solubility

Aqueous solubility is a key determinant of a drug's absorption and bioavailability.[4] For orally administered drugs, a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (typically in an organic solvent like DMSO) into an aqueous buffer.[5][6] It is a high-throughput screening method often used in the early stages of drug discovery to quickly flag compounds with potential solubility issues.[7]

-

Thermodynamic (Equilibrium) Solubility: This is the true measure of solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[8] The shake-flask method is the gold standard for determining thermodynamic solubility and is essential for pre-formulation studies.[8][9]

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining both kinetic and thermodynamic solubility.

Caption: General workflow for kinetic and thermodynamic solubility determination.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This protocol is based on the well-established shake-flask method to determine the equilibrium solubility of a compound.[10]

Materials:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vials with screw caps

-

Temperature-controlled shaker

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of PBS (e.g., 1 mL). The excess solid is crucial to ensure that a saturated solution is formed.[10]

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to 25°C or 37°C. Agitate the samples for 24 to 72 hours to allow the system to reach equilibrium.[9][10] The equilibration time should be sufficient to ensure the concentration of the dissolved drug remains constant.[10]

-

Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[9]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. Prepare a standard curve with known concentrations of the compound to accurately determine the solubility.

Protocol for Kinetic Solubility

This high-throughput method provides a rapid assessment of a compound's tendency to precipitate from a DMSO stock solution into an aqueous buffer.[5][11]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Plate shaker

-

Nephelometer or UV spectrophotometer with a plate reader

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).[11]

-

Plating: Dispense a small volume of the DMSO stock solution (e.g., 2 µL) into the wells of a 96-well plate.

-

Buffer Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration and a final DMSO concentration that is typically low (e.g., 1-2%) to minimize co-solvent effects.[6]

-

Incubation: Mix the contents of the plate thoroughly on a plate shaker and incubate at a controlled temperature (e.g., 25°C) for a specified duration, typically around 2 hours.[11]

-

Analysis: Measure the amount of precipitated compound. This can be done by detecting light scattering using a nephelometer or by separating the precipitate via filtration or centrifugation and then measuring the UV absorbance of the remaining dissolved compound.[5]

Data Presentation for Solubility Studies

The results of the solubility experiments should be clearly summarized in a table for easy comparison.

Table 2: Solubility of this compound in Aqueous Buffer (pH 7.4)

| Solubility Type | Method | Temperature (°C) | Incubation Time | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic | Shake-Flask | 25 | 24 hours | ||

| 25 | 48 hours | ||||

| 37 | 24 hours | ||||

| Kinetic | Nephelometry | 25 | 2 hours | ||

| UV Spectroscopy | 25 | 2 hours |

A Guide to Assessing Chemical Stability

Evaluating the chemical stability of a drug candidate is a regulatory requirement and is crucial for ensuring its quality, safety, and efficacy throughout its shelf life.[12][13] Forced degradation, or stress testing, is performed to identify potential degradation products and degradation pathways.[14][15] These studies also help in the development and validation of stability-indicating analytical methods.[15]

The stability of indazole derivatives can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[16] For instance, some indazoles are known to undergo phototransposition to benzimidazoles upon exposure to UV light.[16]

Forced Degradation Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies.

Caption: Workflow for forced degradation studies.

Protocols for Forced Degradation Studies

The following protocols describe common stress conditions used in forced degradation studies, in line with ICH guidelines.[14] It is recommended to aim for 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.

General Procedure: For each condition, prepare a solution of this compound in a suitable solvent. Expose the solution to the stress condition and withdraw aliquots at various time points (e.g., 0, 2, 6, 12, and 24 hours). Analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

a) Hydrolytic Stability (Acid and Base)

-

Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the drug solution. Keep the mixture at room temperature or elevated temperature (e.g., 60°C) if no degradation is observed.

-

Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the drug solution and maintain it at room temperature. For samples taken from the acidic or basic solutions, neutralize them before HPLC analysis.

b) Oxidative Stability

-

Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the drug solution. Keep the mixture at room temperature and protect it from light.

c) Thermal Stability

-

Store the drug solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

d) Photostability

-

Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light by wrapping the container in aluminum foil.

Data Presentation for Stability Studies

The results from the forced degradation studies should be tabulated to show the extent of degradation under each stress condition.

Table 3: Forced Degradation of this compound

| Stress Condition | Time (hours) | % Parent Compound Remaining | Number of Degradation Products | Remarks (e.g., Major Degradant Peak Area) |

| 0.1 N HCl (60°C) | 0 | 100 | 0 | |

| 24 | ||||

| 0.1 N NaOH (RT) | 0 | 100 | 0 | |

| 24 | ||||

| 3% H₂O₂ (RT) | 0 | 100 | 0 | |

| 24 | ||||

| Thermal (60°C) | 0 | 100 | 0 | |

| 24 | ||||

| Photolytic | 0 | 100 | 0 | |

| 24 |

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By applying the detailed protocols for kinetic and thermodynamic solubility, researchers can gain a clear understanding of the dissolution behavior of this compound. Furthermore, the comprehensive approach to forced degradation studies will enable the identification of potential liabilities related to its chemical stability. The insights gained from these studies are indispensable for making informed decisions in the drug discovery and development process, ultimately contributing to the selection of drug candidates with a higher probability of success.

References

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20323899, 7-Bromo-1H-indazole. Retrieved from [Link]

-

Biorelevant.com. (n.d.). Equilibrium solubility of a drug substance. Retrieved from [Link]

-

Delgado, D. R. (2013). Answer to "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". ResearchGate. Retrieved from [Link]

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- de la Torre, M. C., Goya, P., Elguero, J., & Foces-Foces, C. (2006).

-

EMMA International. (2021). Stability Testing Requirements for Pharmaceuticals. Retrieved from [Link]

-

Sri Indu Institute of Pharmacy. (n.d.). GUIDELINES FOR THE STABILITY TESTING OF PHARMACEUTICALS. Retrieved from [Link]

- Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1256.

-

Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Retrieved from [Link]

-

Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-1H-indazole. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of 7-Bromo-1H-indazole. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

- Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5763.

-

MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

-

ULisboa Research Portal. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Retrieved from [Link]

-

ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

-

NIH. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

-

ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 7-Bromo-1H-indazole. Retrieved from [Link]

-

RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

-

MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Bromo-1H-indazole | C7H5BrN2 | CID 20323899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. biorelevant.com [biorelevant.com]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. emmainternational.com [emmainternational.com]

- 13. siip.ac.in [siip.ac.in]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Tautomeric forms of substituted dimethyl-indazoles

An In-Depth Technical Guide to the Tautomeric Forms of Substituted Dimethyl-Indazoles

For professionals engaged in the fields of medicinal chemistry, synthetic chemistry, and materials science, a precise understanding of molecular structure is paramount. The indazole scaffold, a prominent nitrogen-containing heterocycle, is a cornerstone in the development of numerous therapeutic agents and functional materials.[1][2] A critical, yet often complex, aspect of indazole chemistry is its existence in different tautomeric forms. This guide provides a detailed exploration of the tautomerism in substituted dimethyl-indazoles, offering a synthesis of theoretical principles, experimental protocols, and computational insights for accurate characterization and strategic application.